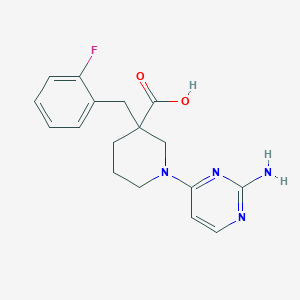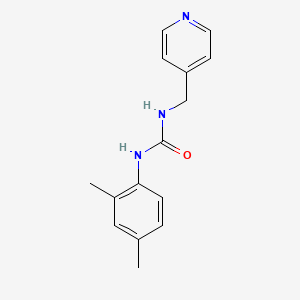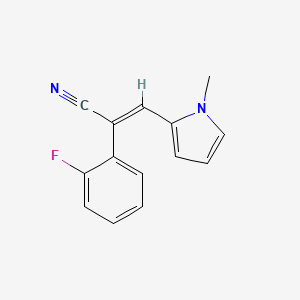![molecular formula C18H24ClNO2 B5481864 N-[(3-ethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine;hydrochloride](/img/structure/B5481864.png)
N-[(3-ethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-ethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine;hydrochloride is a synthetic organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of both ethoxy and methoxy functional groups attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-ethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine;hydrochloride typically involves multiple steps. One common method includes the alkylation of 3-ethoxybenzyl chloride with 2-(4-methoxyphenyl)ethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity. The final product is often purified using recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
N-[(3-ethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
N-[(3-ethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of N-[(3-ethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the ethoxy substitution.
2-(4-Methoxyphenyl)ethylamine: Similar structure but different substitution pattern.
N-(3-ethoxybenzyl)-2-(4-methoxyphenyl)ethanamine: Closely related with similar functional groups.
Uniqueness
N-[(3-ethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.ClH/c1-3-21-18-6-4-5-16(13-18)14-19-12-11-15-7-9-17(20-2)10-8-15;/h4-10,13,19H,3,11-12,14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFMYBLSUUOYLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNCCC2=CC=C(C=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[4-(3-Chlorobenzyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5481789.png)
![2-(4-chlorophenyl)-4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]morpholine](/img/structure/B5481792.png)
![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5481795.png)
![{2-[(4-Nitrophenyl)sulfonyl]phenyl}(1-pyrrolidinyl)methanone](/img/structure/B5481803.png)

![METHYL 2-{[4-ALLYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE](/img/structure/B5481816.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-4-methyl-5-phenyl-2-thiophenecarboxamide](/img/structure/B5481821.png)
![(E)-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B5481826.png)

![1-[3-(5-ethyl-4H-1,2,4-triazol-3-yl)phenyl]-1'-methyl-1H,1'H-2,2'-biimidazole](/img/structure/B5481837.png)
![3-methyl-8-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5481839.png)
![1-[2-(4-Fluorophenyl)ethyl]-3-(3-methylphenyl)urea](/img/structure/B5481840.png)

![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5481884.png)
